![molecular formula C6H9BN2O4 B1463867 (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid CAS No. 223418-73-3](/img/structure/B1463867.png)
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Overview
Description
“(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C6H9BN2O4 . It is also known as 1,3-Dimethyluracil-5-boronic acid . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” are as follows :
Scientific Research Applications
Caffeine Impurity B
This compound is known as Caffeine Impurity B . It’s used in the pharmaceutical industry as a secondary standard and certified reference material .
Potential Adenosine Receptor Antagonists
There has been research into the use of similar compounds as potential adenosine receptor antagonists . These compounds could potentially be used in the treatment of various diseases, including Parkinson’s disease, asthma, and certain types of cancer .
Antimicrobial Activity
Some studies suggest that similar compounds may have antimicrobial activity . This could potentially make them useful in the development of new antibiotics or other antimicrobial treatments .
Synthesis of Pyrido[2,3-d][6,5-d]dipyrimidine-2,4,6,8-tetraones
This compound could potentially be used in the synthesis of Pyrido[2,3-d][6,5-d]dipyrimidine-2,4,6,8-tetraones . These compounds have been studied for their potential use in various chemical reactions .
Density Functional Theory (DFT) Studies
This compound has been studied using density functional theory (DFT), which is a computational modeling technique used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems .
ADMET Evaluation
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation is a part of the drug discovery process where the compound’s pharmacokinetics and potential toxicity are assessed . This compound has been evaluated using ADMET .
Safety And Hazards
“(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
properties
IUPAC Name |
(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-8-3-4(7(12)13)5(10)9(2)6(8)11/h3,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOIPKGEWGCXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681891 | |
Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
CAS RN |
223418-73-3 | |
Record name | B-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223418-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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